N'-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride
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Overview
Description
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is a chemical compound with the molecular formula C9H7Cl2N5. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride typically involves the reaction of 2,3-dichlorobenzohydrazonoyl cyanide with carbamimidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazonoyl cyanides.
Scientific Research Applications
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- N’-Carbamimidoyl-2,4-dichlorobenzohydrazonoyl cyanide
- N’-Carbamimidoyl-2,5-dichlorobenzohydrazonoyl cyanide
- N’-Carbamimidoyl-2,6-dichlorobenzohydrazonoyl cyanide
Uniqueness
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C9H8Cl3N5 |
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Molecular Weight |
292.5 g/mol |
IUPAC Name |
(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N5.ClH/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14;/h1-3H,(H4,13,14,16);1H/b15-7-; |
InChI Key |
ALTHQWGEDDCJAF-DFPPEFKWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N.Cl |
Origin of Product |
United States |
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